molecular formula C15H9Cl2NO3 B2395516 (E)-1-(1,3-Benzodioxol-5-yl)-3-(2,3-dichloropyridin-4-yl)prop-2-en-1-one CAS No. 2094963-73-0

(E)-1-(1,3-Benzodioxol-5-yl)-3-(2,3-dichloropyridin-4-yl)prop-2-en-1-one

Cat. No. B2395516
CAS RN: 2094963-73-0
M. Wt: 322.14
InChI Key: RYGPBJUNDIYHOZ-UHFFFAOYSA-N
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Description

(E)-1-(1,3-Benzodioxol-5-yl)-3-(2,3-dichloropyridin-4-yl)prop-2-en-1-one, commonly known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP belongs to the class of chalcones, which are naturally occurring compounds that possess a wide range of biological activities. BDP has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied.

Mechanism of Action

The mechanism of action of BDP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. BDP has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune and inflammatory responses. In addition, BDP has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which plays a key role in the regulation of cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects
BDP has been shown to possess a wide range of biochemical and physiological effects. BDP has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which can cause oxidative damage to cells. BDP has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which can protect cells from oxidative stress-induced damage. In addition, BDP has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which can contribute to the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

BDP has several advantages as a research tool, including its potent anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. BDP is also relatively easy to synthesize using various methods. However, one limitation of BDP is its low solubility in water, which can make it difficult to use in certain experiments. In addition, BDP may have potential toxicity, which needs to be further investigated.

Future Directions

There are several future directions for research on BDP. One potential direction is to investigate the use of BDP as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the use of BDP as a chemopreventive agent for various cancers. In addition, further studies are needed to investigate the mechanism of action of BDP and its potential toxicity.

Synthesis Methods

BDP can be synthesized using various methods, including Claisen-Schmidt condensation, aldol condensation, and Suzuki coupling. The Claisen-Schmidt condensation method involves the reaction of 2,3-dichloro-4-pyridinecarboxaldehyde with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base catalyst such as potassium hydroxide. The aldol condensation method involves the reaction of 2,3-dichloro-4-pyridinecarboxaldehyde with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base catalyst such as sodium hydroxide. The Suzuki coupling method involves the reaction of 2,3-dichloro-4-bromopyridine with 1,3-benzodioxole-5-boronic acid in the presence of a palladium catalyst.

Scientific Research Applications

BDP has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. BDP has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases. BDP has also been shown to possess potent antioxidant activity, which can protect cells from oxidative stress-induced damage. In addition, BDP has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. BDP has also demonstrated antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-3-(2,3-dichloropyridin-4-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO3/c16-14-9(5-6-18-15(14)17)1-3-11(19)10-2-4-12-13(7-10)21-8-20-12/h1-7H,8H2/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGPBJUNDIYHOZ-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=C(C(=NC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=C(C(=NC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(1,3-Benzodioxol-5-yl)-3-(2,3-dichloropyridin-4-yl)prop-2-en-1-one

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